molecular formula C6H11NO3 B13522100 3-Piperidinecarboxylic acid, 5-hydroxy-, trans- CAS No. 80546-91-4

3-Piperidinecarboxylic acid, 5-hydroxy-, trans-

Cat. No.: B13522100
CAS No.: 80546-91-4
M. Wt: 145.16 g/mol
InChI Key: OKNUJKFLEDJRTR-WHFBIAKZSA-N
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Description

3-Piperidinecarboxylic acid, 5-hydroxy-, trans- is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is notable for its hydroxyl group at the 5-position and a carboxylic acid group at the 3-position in the trans configuration. Piperidine derivatives are widely recognized for their significant roles in pharmaceuticals and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Piperidinecarboxylic acid, 5-hydroxy-, trans- typically involves the cyclization of appropriate precursors. One common method includes the hydrogenation of pyridine derivatives under specific conditions to introduce the piperidine ring. The hydroxyl and carboxylic acid groups are then introduced through selective functionalization reactions .

Industrial Production Methods

Industrial production of this compound often employs catalytic hydrogenation processes, where pyridine derivatives are hydrogenated in the presence of catalysts such as palladium on carbon. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

3-Piperidinecarboxylic acid, 5-hydroxy-, trans- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Piperidinecarboxylic acid, 5-hydroxy-, trans- has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Piperidinecarboxylic acid, 5-hydroxy-, trans- involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups enable the compound to form hydrogen bonds and ionic interactions with enzymes and receptors. These interactions can modulate the activity of these proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Piperidinecarboxylic acid, 5-hydroxy-, trans- is unique due to its specific functional groups and their positions, which confer distinct chemical reactivity and biological activity. The trans configuration further adds to its uniqueness, influencing its interaction with biological targets and its overall stability .

Properties

CAS No.

80546-91-4

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

(3S,5S)-5-hydroxypiperidine-3-carboxylic acid

InChI

InChI=1S/C6H11NO3/c8-5-1-4(6(9)10)2-7-3-5/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5-/m0/s1

InChI Key

OKNUJKFLEDJRTR-WHFBIAKZSA-N

Isomeric SMILES

C1[C@@H](CNC[C@H]1O)C(=O)O

Canonical SMILES

C1C(CNCC1O)C(=O)O

Origin of Product

United States

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